Sodium2,2-difluoro-2-(oxolan-3-yl)acetate
Description
Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is a fluorinated carboxylate salt featuring a tetrahydrofuran (oxolan) substituent at the α-position. Its structure combines a difluoroacetate moiety with a sodium counterion, rendering it highly polar and water-soluble. The oxolan ring introduces steric and electronic effects, which may modulate reactivity compared to simpler acetates.
Properties
Molecular Formula |
C6H7F2NaO3 |
|---|---|
Molecular Weight |
188.10 g/mol |
IUPAC Name |
sodium;2,2-difluoro-2-(oxolan-3-yl)acetate |
InChI |
InChI=1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
TVKHXFYYWRJYON-UHFFFAOYSA-M |
Canonical SMILES |
C1COCC1C(C(=O)[O-])(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate typically involves the following steps:
Formation of 2,2-difluoro-2-(oxolan-3-yl)acetic acid: This can be achieved through the reaction of 2,2-difluoroacetic acid with oxirane (ethylene oxide) under acidic conditions.
Neutralization: The resulting 2,2-difluoro-2-(oxolan-3-yl)acetic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2,2-difluoroacetic acid and oxirane are reacted in industrial reactors.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity sodium 2,2-difluoro-2-(oxolan-3-yl)acetate.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can undergo nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its unique structural features.
Medicine:
Drug Development: Research is ongoing to explore the potential of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate in drug development, particularly for its ability to interact with biological targets.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of sodium 2,2-difluoro-2-(oxolan-3-yl)acetate involves its interaction with molecular targets through its difluoromethyl group and oxolane ring. These interactions can lead to:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Comparisons
Cationic Influence
- Sodium vs. Lithium Salts : Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate exhibits higher aqueous solubility compared to its lithium analog due to sodium’s smaller charge density and stronger ion-dipole interactions . Lithium’s higher polarizing power may limit its utility in polar solvents.
- Sodium vs. Trimethylsilyl Esters : TFDA and methyl esters (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) are neutral, volatile reagents optimized for carbene generation. In contrast, the sodium salt’s ionic nature makes it suitable for aqueous-phase reactions or as a stabilizing ligand in metal complexes .
Substituent Effects
- Fluorine vs. Chlorine : Sodium chloroacetate (C₂H₂ClO₂Na) is more reactive in nucleophilic substitutions (e.g., forming carboxymethyl derivatives) but poses significant corrosion and toxicity risks . The difluoroacetate group in Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate offers enhanced metabolic stability and reduced electrophilicity, favoring applications in medicinal chemistry.
- Oxolan Ring vs. Aromatic Substituents : The oxolan ring introduces conformational rigidity and moderate steric hindrance, contrasting with planar aromatic analogs (e.g., 2-(pyridin-3-yl)acetic acid derivatives). This may influence binding affinity in coordination chemistry or enzyme interactions .
Reactivity and Stability
- Decarboxylation Tendency : Unlike electron-deficient difluoroacetates (e.g., TFDA derivatives), Sodium 2,2-difluoro-2-(oxolan-3-yl)acetate is less prone to decarboxylation due to stabilization by the sodium ion and oxolan ring. This enhances its shelf life in aqueous media .
- Functional Group Compatibility : The sodium salt’s carboxylate group is compatible with polar reaction conditions, whereas methyl or silyl esters (e.g., TFDA) require anhydrous environments for carbene generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
